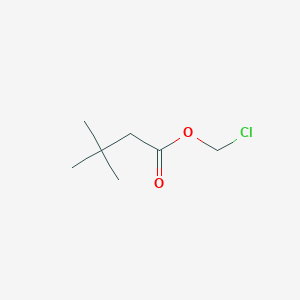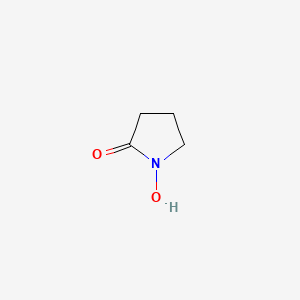
Chloromethyl 3,3-dimethylbutanoate
Descripción general
Descripción
Chloromethyl 3,3-dimethylbutanoate is a chemical compound with the CAS Number: 114670-75-6 . It has a molecular weight of 164.63 and its molecular formula is C7H13ClO2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Chloromethyl 3,3-dimethylbutanoate involves the use of chloromethyl chlorosulphate, NaHCO3, and tetrabutylammonium hydrogen sulfate . The reaction mixture is stirred at room temperature for 16 hours. The organic layer is then separated, dried over anhydrous Na2SO4, and evaporated to afford the product .Molecular Structure Analysis
The molecular structure of Chloromethyl 3,3-dimethylbutanoate is represented by the linear formula C7H13ClO2 .Physical And Chemical Properties Analysis
Chloromethyl 3,3-dimethylbutanoate is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Flow-Injection Spectrophotometric Analysis
Chloromethyl compounds like 3,3-dimethylbutanoate are essential in analytical chemistry for their reactivity, enabling the development of spectrophotometric methods for determining substances like chlorine in water. For instance, 3,3-dimethylnaphtidine, a related compound, has been utilized in flow-injection systems with spectrophotometric detection to determine free residual chlorine in water samples with high selectivity and detectability, demonstrating the potential applications of chloromethyl compounds in environmental monitoring and water treatment processes (Poboży et al., 1995).
Catalysis and Hydrogenolysis
Chloromethyl 3,3-dimethylbutanoate and its derivatives can be used in catalysis research, particularly in hydrogenolysis studies. For example, research on hydrogenolysis of similar compounds like 2,3-dimethylbutane over supported catalysts has provided insights into the selectivity and reaction mechanisms on different metal surfaces. Such studies contribute to our understanding of catalytic processes and the development of more efficient catalysts for industrial applications (Machiels, 1979).
Photophysical Studies and Metal Complexes
Compounds with chloromethyl groups, including chloromethyl 3,3-dimethylbutanoate, are relevant in the synthesis of metal complexes that exhibit unique photophysical properties. Research on metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III) highlights the role of chloromethylated ligands in inducing low-energy charge-transfer transitions, which are crucial for understanding light-emitting materials and developing new photonic devices (Sprouse et al., 1984).
Polymerization Catalysis
Chloromethylated compounds are also instrumental in the field of polymer science, serving as building blocks for developing new olefin polymerization catalysts. Research involving nickel(II) and palladium(II) diimine complexes with chloromethylated ligands has led to the creation of C2-symmetric catalysts with enhanced polymerization properties, showcasing the importance of chloromethyl groups in synthesizing materials with tailored properties (Schmid et al., 2001).
Safety and Hazards
Chloromethyl 3,3-dimethylbutanoate is classified as dangerous according to GHS classification . It has hazard statements H225-H335-H314, indicating that it is highly flammable, may cause respiratory irritation, and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
chloromethyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)4-6(9)10-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGQDWZYXYQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560600 | |
| Record name | Chloromethyl 3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 3,3-dimethylbutanoate | |
CAS RN |
114670-75-6 | |
| Record name | Chloromethyl 3,3-dimethylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114670-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl 3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1650106.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B1650113.png)
![1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1650114.png)
![tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate](/img/structure/B1650116.png)
![3-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1650118.png)
![N-[2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B1650120.png)

![N-cyclopropyl-2-{[3-(2-fluorophenoxy)-2-hydroxypropyl]sulfanyl}quinoline-4-carboxamide](/img/structure/B1650124.png)
![N-[1-(4-chlorophenyl)ethyl]-2-cyano-N-methylbenzene-1-sulfonamide](/img/structure/B1650125.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B1650126.png)
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1650128.png)
![N-[(Oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B1650129.png)